molecular formula C12H30OSi3 B14418418 ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) CAS No. 80431-41-0

({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)

Cat. No.: B14418418
CAS No.: 80431-41-0
M. Wt: 274.62 g/mol
InChI Key: HWAHNKHLLZULCY-UHFFFAOYSA-N
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Description

({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of silicon atoms bonded to organic groups, which imparts unique properties to the compound. This compound is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) typically involves the reaction of trimethylsilyl chloride with an appropriate alkene or alkyne in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the organic groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Various organic halides; reactions may require the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes with different organic groups.

Scientific Research Applications

Chemistry

In chemistry, ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-silicon bonds, which are important in the development of new materials and pharmaceuticals.

Biology

The compound has applications in biology, where it is used in the modification of biomolecules. Its ability to form stable bonds with organic groups makes it useful in the development of bioconjugates and labeling agents.

Medicine

In medicine, the compound is explored for its potential in drug delivery systems. Its stability and reactivity allow for the development of novel drug formulations that can improve the efficacy and safety of therapeutic agents.

Industry

Industrially, ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) is used in the production of silicone-based materials. These materials have applications in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) exerts its effects involves the formation of stable silicon-carbon bonds. These bonds are resistant to hydrolysis and oxidation, making the compound highly stable. The molecular targets and pathways involved depend on the specific application, such as the modification of biomolecules or the formation of new materials.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
  • (1-tert-Butylvinyloxy)trimethylsilane

Uniqueness

({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers advantages in terms of its ability to form stable bonds with a wide range of organic groups, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

80431-41-0

Molecular Formula

C12H30OSi3

Molecular Weight

274.62 g/mol

IUPAC Name

bis(trimethylsilyl)methyl-dimethyl-prop-1-en-2-yloxysilane

InChI

InChI=1S/C12H30OSi3/c1-11(2)13-16(9,10)12(14(3,4)5)15(6,7)8/h12H,1H2,2-10H3

InChI Key

HWAHNKHLLZULCY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)O[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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